molecular formula C15H19F3N2O B12251941 N-(4-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

N-(4-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No.: B12251941
M. Wt: 300.32 g/mol
InChI Key: JUGCXUVLDXSSIL-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of both a trifluoromethyl group and a piperidine ring in its structure makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H19F3N2O

Molecular Weight

300.32 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C15H19F3N2O/c1-11-2-4-13(5-3-11)19-14(21)10-20-8-6-12(7-9-20)15(16,17)18/h2-5,12H,6-10H2,1H3,(H,19,21)

InChI Key

JUGCXUVLDXSSIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves the reaction of 4-methylphenylamine with 4-(trifluoromethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(4-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperidine ring play crucial roles in its activity, influencing its binding affinity and interactions with biological molecules. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-(trifluoromethyl)benzamide
  • N-(4-methylphenyl)-4-(trifluoromethyl)benzenemethanamine

Uniqueness

N-(4-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is unique due to the presence of both a trifluoromethyl group and a piperidine ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Its uniqueness lies in its ability to undergo diverse chemical reactions and its potential for use in multiple scientific and industrial fields.

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